molecular formula C12H8Cl2F2N2O2 B2786667 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 2054954-66-2

1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2786667
CAS No.: 2054954-66-2
M. Wt: 321.1
InChI Key: XAQWNEHIILUWQV-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, a dichlorobenzyl group, and a difluoromethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative. The dichlorobenzyl group can be introduced through a substitution reaction, and the difluoromethyl group can be added using reagents like difluoromethylating agents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻) are employed.

Major Products Formed:

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: It serves as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazole derivatives, dichlorobenzyl compounds, and difluoromethyl-containing molecules.

  • Uniqueness: The combination of the pyrazole ring, dichlorobenzyl group, and difluoromethyl group gives this compound distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2F2N2O2/c13-7-2-1-6(9(14)3-7)4-18-5-8(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQWNEHIILUWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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